

Spectroscopic Profile of 3-Amino-2-fluoro-6-methylpyridine: A Technical Guide

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Compound of Interest

Compound Name: 3-Amino-2-fluoro-6-methylpyridine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the compound **3-Amino-2-fluoro-6-methylpyridine** (CAS No. 374633-34-8). While specific experimental spectra for this compound are not widely available in public databases, this document presents predicted and representative data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The information herein is derived from the analysis of its structural features and comparison with spectrographic data of analogous compounds.

Chemical Structure and Overview

IUPAC Name: **3-Amino-2-fluoro-6-methylpyridine** Molecular Formula: C₆H₇FN₂ Molecular Weight: 126.13 g/mol

3-Amino-2-fluoro-6-methylpyridine is a substituted pyridine derivative. The presence of an amino group, a fluorine atom, and a methyl group on the pyridine ring results in a unique electronic environment, which is reflected in its spectroscopic characteristics. These characteristics are crucial for its identification, purity assessment, and structural elucidation in research and development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **3-Amino-2-fluoro-6-methylpyridine**. This data is estimated based on the analysis of structurally similar molecules and established principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Spectroscopic Data (in CDCl_3 , 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 7.0 - 7.2	d	1H	H-4
~ 6.3 - 6.5	d	1H	H-5
~ 4.0 - 4.5	br s	2H	-NH ₂
~ 2.4	s	3H	-CH ₃

d: doublet, s: singlet, br s: broad singlet

Table 2: Predicted ^{13}C NMR Spectroscopic Data (in CDCl_3 , 100 MHz)

Chemical Shift (δ , ppm)	Assignment
~ 155 - 160 (d, ^{1}JCF)	C-2
~ 145 - 150	C-6
~ 130 - 135 (d, ^{2}JCF)	C-3
~ 120 - 125	C-4
~ 110 - 115	C-5
~ 20 - 25	-CH ₃

d: doublet, JCF: Carbon-Fluorine coupling constant

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3450 - 3300	Medium, Sharp	N-H stretch (asymmetric and symmetric)
3100 - 3000	Medium	Aromatic C-H stretch
2950 - 2850	Medium	Aliphatic C-H stretch
1620 - 1580	Strong	N-H bend and C=C stretch (ring)
1500 - 1400	Strong	C=C stretch (ring)
1250 - 1150	Strong	C-F stretch
850 - 800	Strong	C-H out-of-plane bend

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Relative Intensity (%)	Assignment
126	High	[M] ⁺ (Molecular Ion)
111	Moderate	[M - CH ₃] ⁺
97	Moderate	[M - HCN - H] ⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument parameters should be optimized for the specific sample and equipment used.

NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **3-Amino-2-fluoro-6-methylpyridine** in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm

NMR tube.

- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ^1H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.
 - Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 8-16 scans.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum.
 - Typical parameters: pulse angle of 45-60°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).

IR Spectroscopy

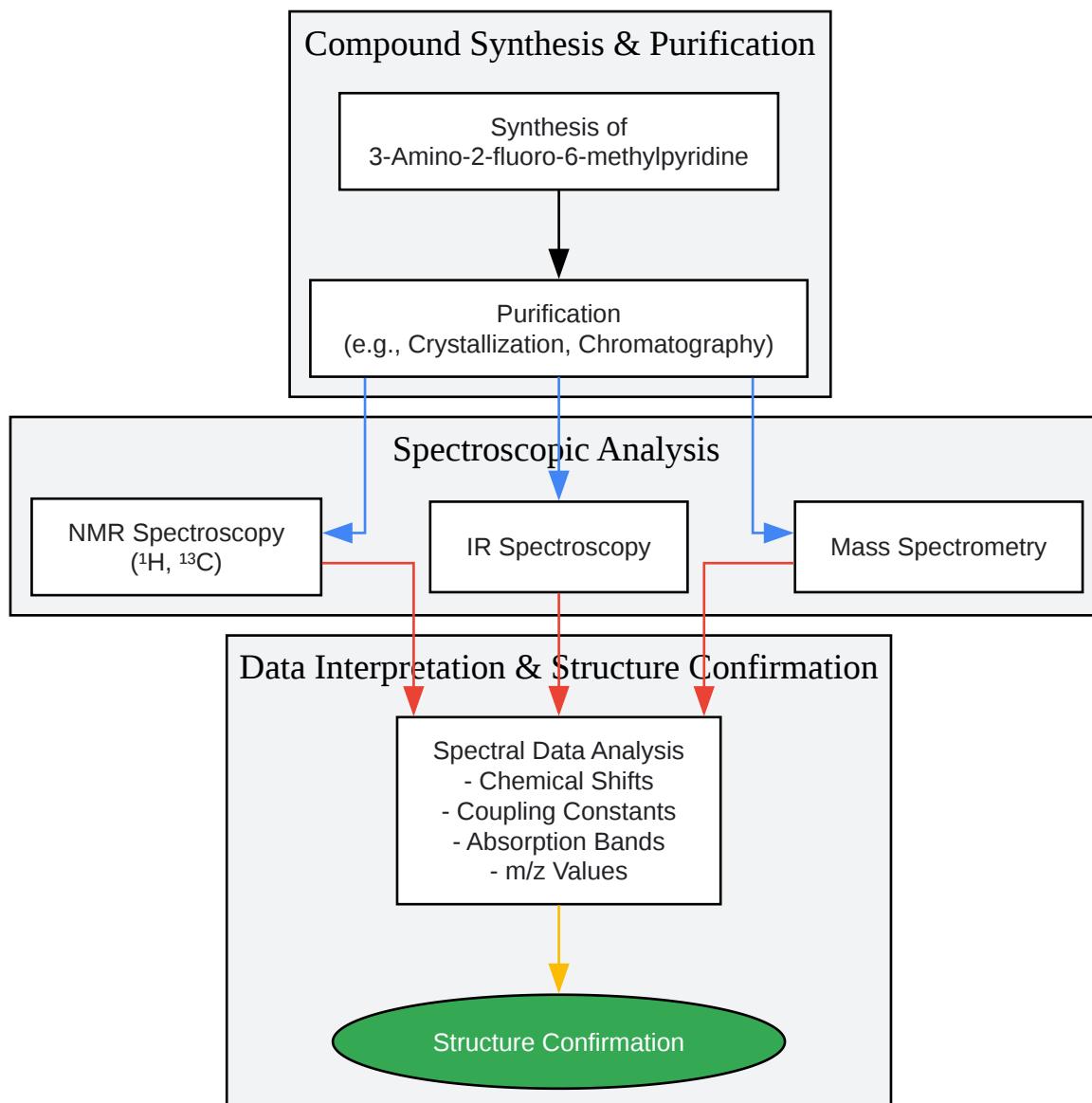
- Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the anvil.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with a single-reflection ATR accessory.
- Data Acquisition:
 - Collect a background spectrum of the clean, empty ATR crystal.
 - Collect the sample spectrum.
 - Typically, 16-32 scans are co-added at a resolution of 4 cm^{-1} . The data is usually presented in the range of $4000\text{-}400 \text{ cm}^{-1}$.

Mass Spectrometry

- Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
- Instrumentation: Employ a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).
- Data Acquisition (EI Mode):
 - Introduce the sample into the ion source (often via a direct insertion probe or gas chromatography inlet).
 - Use a standard electron energy of 70 eV.
 - Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like **3-Amino-2-fluoro-6-methylpyridine**.



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